Dimethoxane

Description

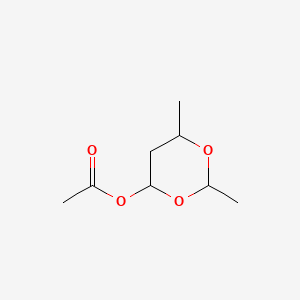

This compound is a member of dioxanes.

Properties

IUPAC Name |

(2,6-dimethyl-1,3-dioxan-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-4-8(11-6(2)9)12-7(3)10-5/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMNXPYGVPEQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC(O1)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Record name | DIMETHOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020480 | |

| Record name | Dimethoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethoxane is a clear light yellow to light amber slightly viscous liquid with a mustard-like odor. (NTP, 1992), Yellow liquid; [Hawley] Mustard-like odor; [Merck Index] | |

| Record name | DIMETHOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

367 °F at 760 mmHg (NTP, 1992), 74-75 °C @ 6 mm Hg | |

| Record name | DIMETHOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

142 °F (NTP, 1992), 61 °C | |

| Record name | DIMETHOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible (NTP, 1992), MISCIBLE WITH WATER, MANY ORG SOLVENTS | |

| Record name | DIMETHOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0655 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0655 @ 20 °C/4 DEG | |

| Record name | DIMETHOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | Dimethoxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID, CLEAR YELLOW TO LIGHT AMBER LIQUID | |

CAS No. |

828-00-2 | |

| Record name | DIMETHOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxan-4-ol, 2,6-dimethyl-, 4-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-1,3-dioxan-4-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0859MSI8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -13 °F (NTP, 1992), FP: LESS THAN 25 °C | |

| Record name | DIMETHOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,4-dioxane, a widely used solvent in research and industry. The information is presented to assist in the design of experiments, process development, and to ensure safe handling and use. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed experimental protocols for determining key physical properties are also provided.

Core Physical and Chemical Properties of 1,4-Dioxane

1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1] Its miscibility with water and many organic solvents makes it a versatile solvent for a wide range of applications.[1][2][3]

General Properties

| Property | Value |

| Chemical Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g/mol [2][4] |

| Appearance | Colorless liquid[2][4][5] |

| Odor | Faint, pleasant, ether-like[1][5][6] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1,4-dioxane. Values are provided at standard conditions (20°C or 25°C) where available.

| Property | Value | Temperature (°C) |

| Density | 1.033 g/mL[1] | 20 |

| 1.034 g/mL[2][7][8][9][10] | 25 | |

| Boiling Point | 101.1 °C[1][4] | - |

| Melting Point | 11.8 °C[1][4][11] | - |

| Vapor Pressure | 29 mmHg | 20 |

| 37 mmHg[5] | 25 | |

| 38.1 mmHg[11] | 25 | |

| Viscosity | 1.32 mPa·s | 20 |

| Refractive Index (n/D) | 1.422[7][9][10] | 20 |

| Dielectric Constant | 2.25[12][13] | 20 |

| 2.209[14] | 25 |

Solubility

1,4-Dioxane is miscible with water and a wide range of organic solvents, including acetone, alcohol, benzene, and ether.[1][3][6][8][10] This high solubility in both aqueous and organic media is a key characteristic that drives its use in many applications.

Safety and Flammability

| Property | Value |

| Flash Point | 11 - 12 °C[1][7] |

| Autoignition Temperature | 180 °C[1][11] |

| Explosive Limits in Air | 2.0–22% by volume[1][11] |

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is crucial for the proper use and handling of solvents. The following are detailed methodologies for key experiments based on internationally recognized standards.

Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Heating bath (e.g., oil bath)

-

Boiling tube

-

Calibrated thermometer

-

Capillary tube (sealed at one end)

-

Stirring device

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the boiling tube.

-

A capillary tube, sealed at the upper end, is placed with the open end downwards into the boiling tube.

-

The apparatus is heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature is allowed to fall.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[15]

Determination of Density (Based on ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.

Apparatus:

-

Digital density meter with an oscillating U-tube.[1][2][8][16][17]

-

Thermostatically controlled bath to maintain the sample at a constant temperature.

-

Syringes for sample injection.

Procedure:

-

Calibrate the digital density meter with two reference standards of known density (e.g., dry air and freshly distilled water).

-

Ensure the sample is free of air bubbles before injection.

-

Introduce a small volume of the liquid sample into the oscillating U-tube of the density meter.[17]

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

The density is calculated from this change in frequency using the instrument's calibration data.[16][17]

Determination of Refractive Index (Based on ASTM D1218)

This method is used for the measurement of the refractive index of transparent liquids.

Apparatus:

-

Abbe refractometer.

-

Constant temperature bath.

-

Light source (e.g., sodium lamp).

-

Dropper.

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Apply a few drops of the liquid sample onto the lower prism.[10]

-

Close the prisms and allow the sample to come to the desired temperature, controlled by the circulating bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.[10]

-

Read the refractive index directly from the instrument's scale.[10]

Logical Workflow for Solvent Characterization

The following diagram illustrates a typical workflow for the characterization of the physical properties of a solvent like 1,4-dioxane.

Caption: A logical workflow for the physical characterization of a solvent.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. oecd.org [oecd.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. scribd.com [scribd.com]

- 7. laboratuar.com [laboratuar.com]

- 8. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 9. matestlabs.com [matestlabs.com]

- 10. scribd.com [scribd.com]

- 11. petrolube.com [petrolube.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 17. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

An In-Depth Technical Guide to the Isomers of Dioxane and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dioxane—1,2-dioxane, 1,3-dioxane, and 1,4-dioxane—with a focus on their relative thermodynamic stability. This document delves into the conformational analysis of each isomer, presents quantitative stability data, and outlines detailed experimental and computational protocols for their determination.

Introduction to Dioxane Isomers

Dioxane refers to a group of three heterocyclic organic compounds with the molecular formula C₄H₈O₂. The isomers are distinguished by the positions of the two oxygen atoms in the six-membered ring. While 1,4-dioxane is a widely used aprotic solvent, 1,3-dioxane is primarily utilized as a protecting group in organic synthesis, and 1,2-dioxane, a cyclic peroxide, is the least common and most unstable of the three.[1][2] The arrangement of the oxygen atoms within the ring profoundly influences the chemical properties and thermodynamic stability of each isomer.

Thermodynamic Stability of Dioxane Isomers

The thermodynamic stability of a molecule is a measure of its relative energy content, with more stable molecules possessing lower energy. For isomers, this can be compared through their standard enthalpies of formation (ΔHf°), which represent the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔHf° indicates greater thermodynamic stability.

| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) | Stability Ranking |

| 1,4-Dioxane |  | -354 kJ/mol (-84.6 kcal/mol)[3] | 1 (Most Stable) |

| 1,3-Dioxane |  | -348.9 kJ/mol (-83.4 kcal/mol) | 2 |

| 1,2-Dioxane |  | -132.8 kJ/mol (-31.74 kcal/mol)[4] | 3 (Least Stable) |

Note: The value for 1,2-dioxane is a calculated value, while the values for 1,3-dioxane and 1,4-dioxane are experimentally determined.

The data clearly indicates that 1,4-dioxane is the most thermodynamically stable isomer, followed closely by 1,3-dioxane. The significantly less negative enthalpy of formation for 1,2-dioxane highlights its inherent instability, which is characteristic of organic peroxides.

Conformational Analysis

The six-membered ring of dioxane isomers is not planar and exists in various conformations to minimize angular and torsional strain. The preferred conformation and the energy barriers between different conformations are key to understanding their reactivity and stability.

1,4-Dioxane

The 1,4-dioxane molecule is conformationally flexible and rapidly interconverts between a centrosymmetric chair and boat conformation.[3] Due to this rapid interconversion at room temperature, the 1H NMR spectrum of 1,4-dioxane shows only a single signal. Computational studies have shown that the chair conformation is the most stable, followed by the twist-boat conformation.

1,3-Dioxane

Similar to cyclohexane, 1,3-dioxane preferentially adopts a chair-like conformation . The presence of two oxygen atoms leads to shorter C-O bond lengths compared to C-C bonds, resulting in more significant diaxial interactions. Consequently, substituents, particularly at the C2 position, have a strong preference for the equatorial position to minimize steric hindrance.

1,2-Dioxane

As a cyclic peroxide, 1,2-dioxane is inherently less stable than its ether and acetal counterparts. Computational studies have been conducted to understand its conformational preferences, with both chair and twist conformers being investigated. The presence of the O-O bond significantly influences the ring's geometry and stability.

Experimental Protocols for Stability Determination

Bomb Calorimetry for Heat of Combustion

Objective: To experimentally determine the heat of combustion (ΔHc°) of a dioxane isomer, which can then be used to calculate the standard enthalpy of formation (ΔHf°).

Methodology:

-

Sample Preparation: A precisely weighed sample (typically around 1 gram) of the liquid dioxane isomer is encapsulated in a gelatin capsule or a glass ampoule. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Bomb Assembly: 1 mL of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb head is then sealed.

-

Oxygen Charging: The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then charged with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a bucket containing a known volume of water. This assembly is housed within an adiabatic jacket to minimize heat exchange with the surroundings. A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before and after ignition until a constant temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the dioxane sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire.

Variable Temperature NMR Spectroscopy for Conformational Analysis

Objective: To determine the relative populations of different conformers of a dioxane isomer and the energy barriers between them.

Methodology:

-

Sample Preparation: A solution of the dioxane isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in a high-quality (Class A) NMR tube.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature (VT) unit is used.

-

Data Acquisition:

-

A series of 1H or 13C NMR spectra are acquired over a wide range of temperatures, typically from room temperature down to the freezing point of the solvent or until significant spectral changes are observed.

-

The temperature is lowered in a stepwise manner, allowing the sample to equilibrate at each temperature before acquiring the spectrum.

-

-

Data Analysis:

-

Coalescence Temperature: As the temperature is lowered, the rate of interconversion between conformers decreases. If the conformers have different chemical shifts for certain nuclei, the single peak observed at high temperature will broaden and eventually split into separate signals for each conformer. The temperature at which these signals merge is the coalescence temperature.

-

Equilibrium Constants: At low temperatures where the interconversion is slow on the NMR timescale, the relative populations of the conformers can be determined by integrating the signals corresponding to each conformer. The equilibrium constant (K) can then be calculated.

-

Thermodynamic Parameters: By plotting ln(K) versus 1/T (a van't Hoff plot), the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined. The Gibbs free energy difference (ΔG°) can be calculated at any given temperature using the equation ΔG° = -RTln(K).

-

Computational Protocol for Thermodynamic Stability

Density Functional Theory (DFT) is a powerful computational tool for predicting the thermodynamic stability of molecules.

Step-by-Step DFT Calculation Workflow

-

Conformational Search:

-

A systematic or stochastic conformational search is performed to identify all low-energy conformers (e.g., chair, boat, twist-boat) of the dioxane isomer.

-

This initial search can be carried out using a lower level of theory or a molecular mechanics force field to reduce computational cost.

-

-

Geometry Optimization:

-

The geometry of each identified conformer is then optimized to a local minimum on the potential energy surface.

-

A common and reliable level of theory for this step is B3LYP with a 6-31G(d) basis set.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on each optimized geometry.

-

This step serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Single-Point Energy Calculations:

-

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).

-

-

Gibbs Free Energy Calculation:

-

The Gibbs free energy (G) of each conformer is calculated using the following equation: G = Eelectronic + ZPVE + Hthermal - TS

-

The relative Gibbs free energies of the conformers determine their relative populations at a given temperature, and thus the overall thermodynamic stability of the isomer.

-

Visualizations

Caption: A logical workflow for the computational determination of thermodynamic stability of dioxane isomers.

Conclusion

The stability of dioxane isomers is a critical factor influencing their applications and reactivity. This guide has provided a detailed comparison of the thermodynamic stabilities of 1,2-, 1,3-, and 1,4-dioxane, supported by quantitative data. Furthermore, comprehensive experimental and computational protocols have been outlined to enable researchers to conduct their own stability and conformational analyses. A thorough understanding of these principles is essential for professionals in chemical research, synthesis, and drug development for the rational design and handling of molecules containing the dioxane scaffold.

References

Navigating the Risks of 1,4-Dioxane in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety risks associated with 1,4-dioxane in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely, mitigate exposure, and respond effectively to emergencies. This document outlines the physical and chemical properties of 1,4-dioxane, its toxicological profile, established exposure limits, and detailed protocols for safe handling, peroxide detection, and air quality monitoring.

Understanding 1,4-Dioxane: Physical and Chemical Properties

1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1] Its physical and chemical properties are crucial for understanding its behavior in the laboratory and the associated risks. For instance, its high miscibility in water facilitates its movement in aqueous waste streams, while its flammability and potential for peroxide formation demand specific storage and handling protocols.[1][2]

Table 1: Physical and Chemical Properties of 1,4-Dioxane

| Property | Value | Source(s) |

| Chemical Formula | C₄H₈O₂ | [3] |

| Molecular Weight | 88.11 g/mol | [3] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Faint, pleasant, ether-like | [4][6] |

| Boiling Point | 101 °C (214 °F) | [1][4] |

| Melting Point | 11.8 °C (53.2 °F) | [4] |

| Flash Point | 12 °C (54 °F) | [4][7] |

| Autoignition Temperature | 180 °C (356 °F) | [1] |

| Vapor Pressure | 37 mmHg at 25 °C | [4] |

| Vapor Density | 3.03 (Air = 1) | [4] |

| Solubility in Water | Miscible | [1][6] |

| Density | 1.033 g/mL at 25 °C | [4] |

Health and Safety Hazards

1,4-Dioxane poses both acute and chronic health risks to laboratory personnel. Exposure can occur through inhalation, ingestion, and skin contact.[8]

Acute (Short-Term) Effects

Short-term exposure to high concentrations of 1,4-dioxane can cause irritation to the eyes, nose, and throat.[6] Other acute effects may include dizziness, drowsiness, and headache.[8][9] In severe cases of acute exposure, damage to the liver and kidneys has been reported, and in some instances, has been fatal.[6]

Chronic (Long-Term) Effects and Carcinogenicity

Long-term exposure to 1,4-dioxane is associated with significant health risks, primarily affecting the liver and kidneys.[10] The most significant long-term concern is its carcinogenicity. 1,4-Dioxane is classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services and as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[2][10] Animal studies have demonstrated a clear link between long-term oral exposure to 1,4-dioxane and the development of liver and nasal tumors.[11][12]

Table 2: Carcinogenicity Classification of 1,4-Dioxane

| Organization | Classification | Source(s) |

| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | [10] |

| U.S. Department of Health and Human Services (HHS), National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | [10][11] |

| U.S. Environmental Protection Agency (EPA) | Group B2: Probable human carcinogen ("Likely to be carcinogenic to humans") | [2][9][10] |

The exact mechanism of 1,4-dioxane's carcinogenicity is still under investigation, but it is believed to act through a non-genotoxic mode of action.[6][10] Evidence suggests that toxicity may be linked to cytotoxicity leading to regenerative cell proliferation and oxidative stress.[6][9][13]

Peroxide Formation: An Explosion Hazard

A significant safety hazard associated with 1,4-dioxane is its ability to form explosive peroxides upon exposure to air and light.[2][14] These peroxides can detonate when subjected to heat, friction, or shock, posing a severe explosion risk, particularly during distillation or evaporation processes where they can become concentrated.[14] For this reason, it is critical to date containers of 1,4-dioxane upon receipt and upon opening, and to regularly test for the presence of peroxides.[14]

Occupational Exposure Limits

To protect laboratory workers from the harmful effects of 1,4-dioxane, several governmental and professional organizations have established occupational exposure limits (OELs). These limits represent the maximum concentration of 1,4-dioxane in the air to which a worker can be exposed over a specified period without an unreasonable risk of adverse health effects.

Table 3: Occupational Exposure Limits for 1,4-Dioxane

| Organization | Limit and Type | Value | Source(s) |

| Occupational Safety and Health Administration (OSHA) | Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) | 100 ppm (360 mg/m³) | [6][15][16][17] |

| National Institute for Occupational Safety and Health (NIOSH) | Recommended Exposure Limit (REL) - 30-minute Ceiling | 1 ppm (3.6 mg/m³) | [16][18] |

| American Conference of Governmental Industrial Hygienists (ACGIH) | Threshold Limit Value (TLV) - 8-hour TWA | 20 ppm (72 mg/m³) | [15][16][17] |

| California OSHA (Cal/OSHA) | Permissible Exposure Limit (PEL) - 8-hour TWA | 0.28 ppm | [18] |

It is crucial for laboratories to implement engineering controls and work practices to ensure that employee exposure remains below these established limits.

Experimental Protocols

Protocol for Peroxide Detection in 1,4-Dioxane using Test Strips

This protocol describes a rapid and straightforward method for detecting the presence of peroxides in 1,4-dioxane using commercially available test strips.

Materials:

-

Commercial peroxide test strips (e.g., MQuant® Peroxide Test)

-

Sample of 1,4-dioxane to be tested

-

Clean glass pipette or dropper

-

Distilled water

-

Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (butyl rubber is recommended), and a lab coat.[14][19]

Procedure:

-

Preparation: Conduct the test in a well-ventilated area, such as a chemical fume hood.[1] Don all required PPE.

-

Sampling: Carefully open the 1,4-dioxane container. Using a clean pipette, withdraw a small amount of the solvent.

-

Testing: a. Immerse the reaction zone of the test strip into the 1,4-dioxane sample for 1 second.[1] b. Withdraw the strip and shake off any excess liquid. c. Since 1,4-dioxane is an organic solvent, it is often recommended to moisten the test pad with a drop of distilled water after the solvent has evaporated to ensure proper color development.[1] d. Wait for the time specified in the test strip manufacturer's instructions (typically 5-15 seconds).[1]

-

Reading the Results: Immediately compare the color of the reaction zone on the test strip with the color scale provided by the manufacturer to determine the peroxide concentration in mg/L (ppm).[1]

-

Action:

-

≤ 10 ppm: The solvent is generally considered safe for use.[20]

-

> 10 ppm but ≤ 100 ppm: The solvent can be used but should not be distilled or evaporated.[20] The solvent should be scheduled for disposal.

-

> 100 ppm: The solvent should not be used and is considered a serious hazard.[19] Do not attempt to move the container if crystals are visible. Isolate the area and contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on disposal.[1]

-

NIOSH Method 1602: 1,4-Dioxane in Air

This protocol summarizes the NIOSH Method 1602 for the determination of 1,4-dioxane concentrations in workplace air.[8][15]

Principle: A known volume of air is drawn through a solid sorbent tube containing coconut shell charcoal to trap the 1,4-dioxane vapors. The sample is then desorbed with carbon disulfide and analyzed by gas chromatography with flame ionization detection (GC-FID).[11][15]

Materials and Equipment:

-

Personal sampling pump, calibrated

-

Solid sorbent tubes (coconut shell charcoal, 100 mg/50 mg)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Vials with PTFE-lined caps

-

Carbon disulfide (CS₂), reagent grade

-

Syringes and volumetric flasks for standard preparation

-

Appropriate PPE

Procedure:

1. Sample Collection: a. Calibrate the personal sampling pump with a representative sorbent tube in line.[11] b. Break the ends of a new sorbent tube immediately before sampling.[11] c. Attach the sorbent tube to the calibrated sampling pump with flexible tubing, ensuring the smaller section of the sorbent is closer to the pump. d. Sample at an accurately known flow rate between 0.01 and 0.2 L/min for a total sample volume of 0.5 to 15 liters.[11] e. After sampling, cap the ends of the tube and label it with a unique sample identifier.

2. Sample Preparation: a. In a fume hood, break open the sorbent tube and transfer the front (larger) and back (smaller) sections of the charcoal to separate labeled vials.[11] b. Add 1.0 mL of carbon disulfide to each vial.[11] c. Cap the vials and allow them to stand for 30 minutes with occasional agitation to desorb the 1,4-dioxane.[11]

3. GC-FID Analysis: a. Set up the GC-FID according to the manufacturer's instructions and the specific conditions outlined in NIOSH Method 1602. b. Inject a sample aliquot into the GC. c. Measure the peak area of the 1,4-dioxane.

4. Calculations: a. Prepare a calibration curve by analyzing standards of known 1,4-dioxane concentrations. b. Determine the mass of 1,4-dioxane in the front and back sections of the sample tube from the calibration curve. c. The concentration of 1,4-dioxane in the air sample is calculated using the following formula: C (mg/m³) = (W_f + W_b - B_f - B_b) / V Where:

- C = concentration

- W_f = mass on the front sorbent section (mg)

- W_b = mass on the back sorbent section (mg)

- B_f and B_b = average mass on blank front and back sections (mg)

- V = volume of air sampled (L)

Visualization of Toxicity Pathway and Safety Workflow

Proposed Signaling Pathway for 1,4-Dioxane Induced Hepatotoxicity

The following diagram illustrates a proposed signaling pathway for the hepatotoxicity of 1,4-dioxane, focusing on the role of oxidative stress. High doses of 1,4-dioxane can induce the cytochrome P450 enzyme CYP2E1.[6][9] This induction can lead to the production of reactive oxygen species (ROS), causing oxidative stress.[6][9] Oxidative stress can then lead to cellular damage, including DNA damage, and trigger inflammatory responses and regenerative cell proliferation, which may contribute to the development of liver tumors.[13][14]

Caption: Proposed pathway of 1,4-dioxane hepatotoxicity.

Experimental Workflow for Safe Handling and Peroxide Testing of 1,4-Dioxane

This diagram outlines the logical workflow for safely handling and testing 1,4-dioxane in a laboratory setting. It emphasizes the critical decision points based on peroxide test results.

Caption: Workflow for handling and testing 1,4-dioxane.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is paramount when working with 1,4-dioxane.

Handling

-

Always handle 1,4-dioxane in a certified chemical fume hood to minimize inhalation exposure.[13][14]

-

Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (butyl rubber is recommended).[13][14][19]

-

Take measures to prevent the build-up of electrostatic charge and keep away from sources of ignition.[13][14]

Storage

-

Store 1,4-dioxane in a cool, dry, and well-ventilated area away from heat, sparks, and direct sunlight.[6][13]

-

Keep containers tightly closed and upright to prevent leakage.[13][14]

-

Store away from oxidizing agents.[13]

-

Date containers upon receipt and upon opening to track the age of the chemical and the potential for peroxide formation.[14] It is recommended not to store opened containers for more than 6-12 months.[14]

Disposal

-

Dispose of 1,4-dioxane and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13][14]

-

Do not dispose of 1,4-dioxane down the drain.[19]

-

Collect waste in a designated, labeled, and closed container.[19]

-

Contact your institution's EHS department for guidance on proper disposal procedures.[19] The primary method of disposal is typically incineration.

Emergency Procedures

In the event of an emergency involving 1,4-dioxane, prompt and appropriate action is critical.

Spills

-

Small Spills (<1 L): If you are trained and have the appropriate PPE and spill kit, you may clean up the spill. Evacuate non-essential personnel from the area.[13][14] Confine the spill and absorb it with an inert material.[13][14] Collect the waste in a sealed container for hazardous waste disposal.[13][14]

-

Large Spills (>1 L): Evacuate the area immediately and notify your supervisor and your institution's EHS department.[13][14]

Exposure

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13][14]

-

Skin Contact: Remove contaminated clothing and rinse the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[13][14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14]

By understanding the risks associated with 1,4-dioxane and diligently implementing the safety protocols outlined in this guide, laboratory professionals can significantly minimize the potential for hazardous exposures and ensure a safe working environment.

References

- 1. benchchem.com [benchchem.com]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. ehs.washington.edu [ehs.washington.edu]

- 4. Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 6. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. cdc.gov [cdc.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 18. ehs.wwu.edu [ehs.wwu.edu]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. sketchviz.com [sketchviz.com]

A Deep Dive into the Historical Applications of 1,4-Dioxane in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane, a cyclic diether, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis for over a century. First synthesized in 1860 by Agostinho Vicente Lourenço, its unique properties as a stable, water-miscible aprotic solvent led to its widespread adoption in both industrial and laboratory settings, particularly from the 1920s onwards.[1] While its use has declined in recent decades due to safety and environmental concerns, understanding its historical applications provides valuable context for the development of modern synthetic methodologies. This technical guide explores the core historical applications of dioxane in chemical synthesis, providing detailed experimental protocols, quantitative data, and visual representations of key processes.

The primary historical application of 1,4-dioxane on an industrial scale was as a stabilizer for chlorinated solvents, most notably 1,1,1-trichloroethane (TCA).[2][3][4] In fact, it is estimated that approximately 90% of all commercially produced dioxane was used for this purpose.[2][3] In the realm of chemical synthesis, its utility stemmed from its ability to dissolve a wide range of organic compounds and its stability under various reaction conditions. It found application as a solvent in numerous reaction classes, including oxidations, reactions with organometallics, and cycloadditions.

Dioxane in Oxidation Reactions: The Riley Oxidation

One of the notable historical applications of dioxane as a solvent is in the Riley oxidation, which utilizes selenium dioxide (SeO₂) to oxidize α-methylene groups adjacent to a carbonyl to the corresponding α-dicarbonyl compound. Dioxane proved to be an effective solvent for this transformation, providing a suitable medium for the reaction to proceed, often with good yields.

Experimental Protocol: Synthesis of Phenylglyoxal

A classic example of the Riley oxidation in dioxane is the synthesis of phenylglyoxal from acetophenone, as detailed in Organic Syntheses.

Reaction Scheme:

C₆H₅COCH₃ + SeO₂ → C₆H₅COCHO + Se + H₂O

Experimental Procedure:

In a 1-liter, three-necked, round-bottomed flask equipped with a liquid-sealed stirrer and a reflux condenser, 600 cc of dioxane, 111 g (1 mole) of selenium dioxide, and 20 cc of water are placed. The mixture is heated to 50–55°C and stirred until the selenium dioxide has dissolved. Subsequently, 120 g (1 mole) of acetophenone is added in a single portion. The resulting mixture is then refluxed with continuous stirring for four hours. Following the reflux period, the hot solution is decanted from the precipitated selenium. The dioxane and water are removed by distillation through a short column. The phenylglyoxal is then distilled under reduced pressure from a 250-cc Claisen flask, and the fraction boiling at 95–97°/25 mm is collected.

Quantitative Data:

| Reactant | Molar Equiv. | Amount |

| Acetophenone | 1.0 | 120 g |

| Selenium Dioxide | 1.0 | 111 g |

| Dioxane | Solvent | 600 cc |

| Water | - | 20 cc |

| Product | Yield | |

| Phenylglyoxal | 69-72% | 93-96 g |

Experimental Workflow: Riley Oxidation

Dioxane in Organometallic Chemistry: The Schlenk Equilibrium

Dioxane played a crucial role in the preparation of pure diorganomagnesium compounds from Grignard reagents through the manipulation of the Schlenk equilibrium. Grignard reagents in ether solvents exist in an equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).

Schlenk Equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

The addition of dioxane to a solution of a Grignard reagent in a solvent like diethyl ether causes the precipitation of the magnesium halide as a dioxane complex (MgX₂(dioxane)₂).[5][6][7] This insoluble complex effectively removes the magnesium halide from the solution, driving the equilibrium to the right and leaving a solution of the desired diorganomagnesium compound.[6][7]

Protocol: Precipitation of Magnesium Halide with Dioxane

General Procedure:

To a solution of the Grignard reagent (RMgX) in an ethereal solvent (e.g., diethyl ether or THF), a stoichiometric amount of anhydrous 1,4-dioxane is added. The mixture is stirred, leading to the formation of a precipitate of the MgX₂(dioxane)₂ complex. The solid is then removed by filtration or centrifugation, yielding a solution of the diorganomagnesium compound (R₂Mg).

Quantitative Data (Illustrative):

| Grignard Reagent | Solvent | Precipitating Agent | Product in Solution |

| Alkylmagnesium bromide | Diethyl ether | 1,4-Dioxane | Dialkylmagnesium |

| Arylmagnesium chloride | THF | 1,4-Dioxane | Diarylmagnesium |

Diagram: The Schlenk Equilibrium and Dioxane Precipitation

Dioxane in Other Historical Synthetic Applications

Beyond these well-documented examples, dioxane was historically used as a solvent in a variety of other chemical transformations.

-

Cellulose Chemistry: Dioxane was employed as a solvent for cellulose esters and ethers, finding use in the production of materials like cellulose acetate.[8]

-

Pharmaceutical Synthesis: It served as a solvent in the manufacture of various pharmaceuticals and as a purifying agent.[2][8]

-

Polymerization: Dioxane was utilized as a medium for certain polymerization reactions.[8]

-

Diels-Alder Reactions: While specific historical protocols are less commonly cited in readily available literature, dioxane's properties would have made it a suitable solvent for certain Diels-Alder cycloadditions.

Conclusion

1,4-Dioxane's historical role in chemical synthesis was multifaceted, serving as a versatile and stable solvent for a range of reactions. Its application in the Riley oxidation and in the purification of Grignard reagents via the Schlenk equilibrium are prime examples of its utility in the mid-20th century. While modern synthetic chemistry has largely moved away from dioxane due to its toxicological profile, an appreciation of its historical applications is essential for a complete understanding of the evolution of organic synthesis. The protocols and data presented here offer a glimpse into the practical aspects of chemical synthesis during a pivotal period of its development.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 4. 1,4-Dioxane - Enviro Wiki [enviro.wiki]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. 1,4-Dioxane - Chemical Safety Facts [chemicalsafetyfacts.org]

An In-depth Technical Guide to the Polarity of 1,4-Dioxane

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the polarity of 1,4-dioxane, a heterocyclic organic compound widely utilized as an aprotic solvent in various industrial and laboratory settings.[1][2][3][4] While its miscibility with water suggests polar characteristics, its dielectric constant and dipole moment classify it as a nonpolar solvent.[5][6][7] This document elucidates this apparent contradiction by examining the molecule's structural conformation, resulting dipole moment, and the experimental methods used to quantify its polarity.

Molecular Structure and its Influence on Polarity

The polarity of a molecule is determined by the vector sum of its individual bond dipoles. In 1,4-dioxane, the presence of two highly electronegative oxygen atoms creates polar carbon-oxygen (C-O) bonds. However, the overall polarity of the molecule is dictated by its three-dimensional geometry.

The 1,4-dioxane molecule is not planar.[5] It predominantly exists in a stable, centrosymmetric chair conformation .[5] This symmetrical arrangement orients the C-O bond dipoles in opposite directions, causing them to effectively cancel each other out. The result is a net molecular dipole moment that is very close to zero. While other, more polar conformations like the "boat" and "twisted boat" forms exist, the chair conformation is the most prevalent, leading to the molecule's overall nonpolar character.[5] This structural symmetry is the primary reason for its low dipole moment and classification as a nonpolar solvent.[5][8]

Despite its low polarity, 1,4-dioxane is fully miscible with water.[1][2][6] This is attributed to the Lewis basicity of the two oxygen atoms, which can act as hydrogen bond acceptors, allowing interaction with protic solvents like water.[1][9]

Quantitative Physical and Electrical Properties

The nonpolar nature of 1,4-dioxane is quantitatively supported by its low dipole moment and dielectric constant. A summary of these and other relevant physical properties is presented below for reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [2][10] |

| Molecular Weight | 88.106 g/mol | [9] |

| Dipole Moment (μ) | 0.4 - 0.45 D | [5][7][9][11] |

| Dielectric Constant (ε) | 2.209 - 2.25 (at 20-25°C) | [5][7][12][13] |

| Boiling Point | 101 °C | [2][6] |

| Melting Point | 11.8 °C | [6] |

| Density | 1.033 g/mL (at 20°C) | [6] |

| Water Solubility | Miscible | [1][6][14] |

Experimental Protocols for Polarity Determination

The quantitative assessment of molecular polarity relies on the experimental measurement of the dielectric constant and dipole moment.

The dielectric constant (or relative permittivity) of a liquid is a direct measure of its ability to store electrical energy in an electric field and is a key indicator of its bulk polarity.[12]

Methodology: Capacitance Measurement in an Oscillator Circuit

A common and precise method for determining the dielectric constant of a liquid involves using the liquid as the dielectric material in a capacitor.[15][16]

-

Apparatus Setup : A dielectric cell, consisting of two parallel stainless steel plates, is used as a capacitor.[16] This cell is incorporated into an oscillator circuit, typically driven by a function generator IC (e.g., XR2206), where the cell's capacitance (C) and a timing resistor (R) determine the output frequency.[15][16]

-

Calibration : The capacitance of the empty cell (in air, C_air) is first determined by measuring the oscillator frequency. Subsequently, the cell is filled with a reference liquid of a known dielectric constant (e.g., benzene, ε_ref = 2.26), and the new frequency is measured to determine its capacitance (C_ref).[16]

-

Sample Measurement : The cell is cleaned, dried, and filled with 1,4-dioxane. The frequency of the oscillator is measured again to determine the capacitance of the cell with the sample (C_sample).

-

Calculation : The dielectric constant of the sample (ε_sample) is calculated using the following relationship, which compares the capacitance of the sample to that of the reference liquid and air:[16] ε_sample = 1 + [(C_sample - C_air) / (C_ref - C_air)] * (ε_ref - 1)

The molecular dipole moment is a measure of the separation of positive and negative charges within a single molecule. It is derived from dielectric constant measurements of dilute solutions of the substance in a nonpolar solvent.

Methodology: The Guggenheim Method

The Guggenheim method, a modification of the Debye theory, is a widely used protocol that simplifies the calculation by eliminating the need for density measurements of the solutions.[17]

-

Solution Preparation : A series of dilute solutions of 1,4-dioxane (the solute) in a nonpolar solvent (e.g., cyclohexane or benzene) are prepared with precisely known mole fractions (X₂).[18]

-

Dielectric Constant Measurement : The dielectric constant (ε) of the pure solvent and each prepared solution is measured at a constant temperature using the capacitance method described previously.[17][18]

-

Refractive Index Measurement : The refractive index (n) of the pure solvent and each solution is measured using a refractometer, typically at the sodium D-line wavelength.[17]

-

Data Analysis and Calculation : The molecular dipole moment (μ) is determined using the Guggenheim equation. The equation relies on the slopes obtained by plotting the change in dielectric constant and the change in the square of the refractive index against the solute concentration.

-

First, two quantities, Δ_ε and Δ_n², are calculated for each solution:

-

Δ_ε = ε_solution - ε_solvent

-

Δ_n² = n²_solution - n²_solvent

-

-

The slopes are determined by plotting Δ_ε versus the concentration (c) and Δ_n² versus c. Let these slopes be (d(Δ_ε)/dc) and (d(Δ_n²)/dc).

-

The square of the dipole moment is then calculated using the formula derived from the Debye equation: μ² = [27 * k * T / (N_A * (ε_solvent + 2) * (n²_solvent + 2))] * [(d(Δ_ε)/dc) - (d(Δ_n²)/dc)] Where:

-

k is the Boltzmann constant

-

T is the absolute temperature in Kelvin

-

N_A is Avogadro's number

-

-

Visualization of Polarity Concepts

The following diagrams illustrate the structural basis for 1,4-dioxane's low polarity.

Caption: Vector cancellation of C-O bond dipoles in the chair conformation of 1,4-dioxane.

Caption: Logical flow from molecular structure to solvent classification for 1,4-dioxane.

Conclusion

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. 1,4-Dioxane [chemeurope.com]

- 3. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Sixty Solvents [chem.rochester.edu]

- 7. 1,4-dioxane [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 10. 1,4-Dioxane [webbook.nist.gov]

- 11. Dipole Moment [macro.lsu.edu]

- 12. Dielectric Constant [macro.lsu.edu]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. 1,4-Dioxane - Enviro Wiki [enviro.wiki]

- 15. researchgate.net [researchgate.net]

- 16. web.bits-pilani.ac.in [web.bits-pilani.ac.in]

- 17. chem.uzh.ch [chem.uzh.ch]

- 18. sfu.ca [sfu.ca]

The Solubility of Organic Compounds in 1,4-Dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of organic compounds in 1,4-dioxane, a versatile and widely used aprotic solvent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where an understanding of solubility in this solvent is critical. The guide covers quantitative solubility data, detailed experimental protocols for solubility determination, and the key factors influencing the dissolution of organic molecules in 1,4-dioxane.

Introduction to 1,4-Dioxane as a Solvent

1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint, sweet odor.[1] Its unique molecular structure, featuring two opposing ether linkages, results in a moderate dipole moment and the ability to act as a hydrogen bond acceptor. These characteristics make it a good solvent for a wide range of organic compounds. It is miscible with water and most organic solvents, including alcohols, esters, and aromatic hydrocarbons.[1][2]

Key Properties of 1,4-Dioxane:

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g/mol |

| Boiling Point | 101.1 °C |

| Melting Point | 11.8 °C |

| Density | 1.033 g/mL at 20 °C |

| Dielectric Constant | 2.21 at 25 °C |

Quantitative Solubility Data

The solubility of an organic compound in 1,4-dioxane is influenced by a variety of factors, including the compound's polarity, molecular size, and the presence of functional groups capable of interacting with the solvent. Below are tables summarizing the available quantitative and qualitative solubility data for various classes of organic compounds in 1,4-dioxane.

Table 1: Solubility of Aromatic Hydrocarbons in 1,4-Dioxane at 25°C

| Compound | Molecular Formula | Solubility |

| Naphthalene | C₁₀H₈ | Soluble[2] |

| 2-Methylnaphthalene | C₁₁H₁₀ | Mole Fraction: 0.7258[3] |

Table 2: Solubility of Carboxylic Acids and Phenols in 1,4-Dioxane

| Compound | Molecular Formula | Temperature (°C) | Solubility | Notes |

| Benzoic Acid | C₇H₆O₂ | 25 | High | Soluble in water/dioxane mixtures, indicating good solubility in pure dioxane.[4] |

| Salicylic Acid | C₇H₆O₃ | 25 | High | Exhibits a solubility maximum in 90% dioxane-water mixtures.[5] |

| Phenol | C₆H₆O | 25 | Soluble | Expected to be soluble due to its polarity and ability to interact with the ether oxygens of dioxane. |

Table 3: Solubility of Nitrogen-Containing Compounds in 1,4-Dioxane

| Compound | Molecular Formula | Temperature (°C) | Solubility | Notes |

| Aniline | C₆H₅NH₂ | 25 | Soluble | Aniline is soluble in many organic solvents, and its polarity suggests good solubility in 1,4-dioxane.[6] |

Table 4: Solubility of Polymers in 1,4-Dioxane

| Polymer | Solubility |

| Polystyrene | Soluble[7][8] |

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] The principle of "like dissolves like" can be quantified by comparing the HSP of the solute and the solvent. A smaller difference in HSP values indicates a higher likelihood of solubility.

Table 5: Hansen Solubility Parameters (in MPa⁰.⁵) for 1,4-Dioxane and Selected Organic Compounds

| Compound | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| 1,4-Dioxane (Solvent) | 17.5 | 1.8 | 9.0 [10] |

| Naphthalene | 19.2 | 1.0 | 3.7 |

| Benzoic Acid | 18.6 | 8.0 | 9.7 |

| Phenol | 18.0 | 5.9 | 15.1 |

| Aniline | 19.4 | 5.1 | 10.2 |

| Polystyrene | 18.6 | 0.6 | 2.0 |

Factors Influencing Solubility in 1,4-Dioxane

The solubility of an organic compound in 1,4-dioxane is a complex interplay of several factors. A logical representation of these relationships is crucial for predicting and understanding solubility behavior.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Naphthalene, 2-methyl- + 1,4-Dioxane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility and phase separation of benzocaine and salicylic acid in 1,4-dioxane-water mixtures at several temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. bangslabs.com [bangslabs.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of 1,4-dioxane (C₄H₈O₂), a widely used solvent and reagent. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with mass spectrometry data. The guide includes detailed experimental protocols and logical workflows to aid in the identification and characterization of this compound.

Core Spectroscopic Data

The high degree of symmetry in the 1,4-dioxane molecule, which primarily exists in a chair conformation, simplifies its NMR spectra significantly.[1] All four carbon atoms and all eight hydrogen atoms are chemically equivalent, leading to single, unsplit resonance peaks in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The simplicity of its NMR spectrum makes 1,4-dioxane a useful internal standard in certain applications.[1]

Table 1: NMR Spectroscopic Data for 1,4-Dioxane

| Nucleus | Chemical Shift (δ) | Solvent | Multiplicity | Notes |

| ¹H | ~3.69 ppm | CDCl₃ | Singlet (s) | Due to the high symmetry of the molecule, all 8 protons are chemically equivalent and do not show spin-spin coupling to each other.[2] |

| ¹³C | ~66.5 ppm | CDCl₃ | Singlet (s) | Due to the high symmetry, all 4 carbon atoms are in an identical chemical environment, resulting in a single peak.[3] |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a key tool for identifying the functional groups and fingerprinting the 1,4-dioxane molecule. The most prominent bands are associated with the C-H and C-O-C ether linkages.

Table 2: Key Vibrational Spectroscopy Data for 1,4-Dioxane

| Technique | Wavenumber (cm⁻¹) | Assignment |

| IR | 2965 - 2849 | C-H stretching vibrations |

| IR | 1456, 1444 | C-H deformation (scissoring) |

| IR | 1375, 1297 | O-C-H bending modes[3] |

| IR | ~1140 - 1070 | Asymmetric C-O-C stretching (characteristic strong ether band) |

| IR | 895, 869 | CH₂ rocking and ring stretching[3] |

| Raman | 2964, 2850 | C-H stretching vibrations |

| Raman | 1443 | CH₂ deformation |

| Raman | 1182, 613 | Ring breathing vibrations |

Note: Peak positions can vary slightly based on the sample state (neat liquid, solution) and solvent used.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1,4-dioxane results in a characteristic fragmentation pattern.

Table 3: Principal Mass Spectrometry Data for 1,4-Dioxane (70 eV EI)

| m/z | Relative Intensity | Possible Fragment |

| 88 | High | [M]⁺ (Molecular Ion) |

| 58 | High | [C₂H₂O₂]⁺ |

| 43 | Medium | [C₂H₃O]⁺ |

| 31 | Medium | [CH₃O]⁺ |

| 28 | High | [C₂H₄]⁺ or [CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

1,4-Dioxane does not contain chromophores that absorb in the near-UV or visible range. Its primary relevance in UV-Vis spectroscopy is as a transparent solvent. The key parameter is its UV cutoff wavelength, below which the solvent itself absorbs significantly. In the vacuum ultraviolet region, electronic transitions are observed.[5]

Table 4: UV-Vis Spectroscopic Data for 1,4-Dioxane

| Parameter | Value | Notes |

| UV Cutoff | 215 nm | The wavelength at which the absorbance in a 1 cm cell reaches 1 AU.[6][7] This makes it a suitable solvent for analyses above this wavelength. |

| VUV Maxima | 55,500 cm⁻¹ (180 nm)63,000 cm⁻¹ (159 nm)69,500 cm⁻¹ (144 nm) | These strong absorption regions are only observable with specialized vacuum UV instrumentation.[5] |

Experimental Protocols and Workflows

The following sections provide generalized protocols for acquiring spectroscopic data for 1,4-dioxane. Instrument parameters should be optimized for the specific equipment and experimental goals.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the 1,4-dioxane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2][9]

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Depending on the sample concentration, 8 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.[8]

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence, which results in all carbon signals appearing as singlets. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[8]

-

Data Processing : Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. For ¹H NMR, integrate the signal to confirm the relative proton count.

Vibrational Spectroscopy Protocols

-

Sample Preparation (Liquid) : For Attenuated Total Reflectance (ATR-FTIR), place a single drop of neat 1,4-dioxane directly onto the ATR crystal.[10] For transmission, prepare a thin liquid film between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition : Collect a background spectrum of the empty accessory (or clean salt plates). Place the sample and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-